molecular formula C9H9F3O3 B1309735 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol CAS No. 562840-50-0

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Cat. No. B1309735
M. Wt: 222.16 g/mol
InChI Key: NXUXBQMYALBYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of protecting groups and the treatment of intermediates with various reagents. For instance, the synthesis of a new benzyl ether-type protecting group for alcohols is introduced in one study, where the protecting group is introduced by means of benzyl bromide and cleaved with tetrabutylammonium fluoride . Another study describes the synthesis of a compound by treating an epoxypropyl-triazole with sodium methoxide . These methods suggest potential pathways for synthesizing 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, such as the introduction of methoxy and trifluoromethoxy groups to a benzyl alcohol backbone.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy . Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been employed to predict vibrational frequencies and structural parameters . These techniques and theoretical approaches could be applied to determine the molecular structure of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol and to predict its properties.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. However, the stability of related compounds to oxidizing conditions and the presence of intermolecular hydrogen bonds that stabilize structures are noted . These observations could be relevant when considering the reactivity and stability of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol in various chemical environments.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol are not directly reported, the properties of structurally similar compounds are discussed. For example, the crystal structure, space group, and unit cell parameters are provided for a related compound . Theoretical calculations are used to compare experimental data with predicted values . These findings can provide a basis for inferring the likely physical and chemical properties of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, such as its crystallinity, density, and potential intermolecular interactions.

Scientific Research Applications

Synthesis and Functionalization

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is a versatile compound used in various synthesis and functionalization processes. For instance, a study by Marrec et al. (2010) demonstrated the trifluoromethoxylation of aliphatic substrates, where a trifluoromethoxide anion was generated to substitute activated bromides and alkyl iodides, forming aliphatic trifluoromethyl ethers. This was the first instance of nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, highlighting the compound's role in advancing synthetic chemistry methodologies (Marrec et al., 2010). Moreover, Poon and Dudley (2006) described a bench-stable pyridinium salt that successfully converts alcohols into benzyl ethers, showcasing the compound's application in simplifying benzylation processes (Poon & Dudley, 2006).

Crystal Structure and Stability

The compound's crystal structure and stability properties have also been a subject of research. Liang (2009) synthesized a related compound and analyzed its orthorhombic crystal structure, providing insights into the molecular geometry and intermolecular interactions which are crucial for understanding the compound's behavior in different chemical environments (Liang, 2009).

Catalytic and Oxidation Reactions

Additionally, 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol has been investigated for its catalytic properties. Yakura et al. (2018) evaluated N-isopropyliodobenzamides as catalysts for the oxidation of alcohols, discovering that certain substituents on the benzene ring of N-isopropyl-2-iodobenzamide significantly increased reactivity. This finding opens up possibilities for the compound's use in environmentally benign catalysis (Yakura et al., 2018).

Photocatalytic and Electrocatalytic Applications

The compound's applications extend to photocatalytic and electrocatalytic domains as well. Higashimoto et al. (2009) studied the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-(trifluoromethyl)benzyl alcohol, on a TiO2 photocatalyst under O2 atmosphere. The study provided valuable insights into the reaction mechanisms and the role of surface complexes, underscoring the compound's potential in photocatalytic oxidation processes (Higashimoto et al., 2009).

Electrophilic and Nucleophilic Properties

Furthermore, the compound's electrophilic and nucleophilic properties were studied by Castagnetti and Schlosser (2002), who found that the trifluoromethoxy group exerted a long-range effect that influenced the basicity of arylmetal compounds, highlighting its potential in facilitating or hindering certain chemical reactions (Castagnetti & Schlosser, 2002).

Safety And Hazards

This compound is classified as a warning under the GHS07 pictogram. It may cause skin and eye irritation. Precautionary measures include avoiding inhalation, ingestion, skin and eye contact, and wearing appropriate protective equipment .

properties

IUPAC Name

[2-methoxy-5-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUXBQMYALBYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407498
Record name 2-methoxy-5-(trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

CAS RN

562840-50-0
Record name 2-methoxy-5-(trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 562840-50-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 2-methoxy-5-trifluoromethoxy-benzaldehyde (9.0 g, 40.9 mmol) in MeOH (100 mL) and treat with sodium borohydride (1.45 g, 38.3 mmol). Stir at RT for 1 h., then carefully quench with 1N HCl to pH 3. Concentrate, then extract the aqueous mixture with CH2Cl2 (3×100 mL). Combine the organic phases and wash with saturated NaHCO3 (100 mL) and brine (100 mL). Dry the organic layer, then filter, and concentrate. Purify the crude material by flash chromatography using a linear gradient of 100% hexanes to 40% EtOAc/hexanes to give (2-methoxy-5-trifluoromethoxy-phenyl)-methanol (6.86 g, 75%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.19 (m, 1H), 7.10 (dd, 1H, J=2.9, 8.8 Hz), 6.83 (d, 1H, J=8.8 Hz), 4.66 (d, 2H, J=6.4 Hz), 3.85 (s, 3H), 2.21 (t, 1H, J=6.4 Hz).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.